molecular formula C14H23NO3 B2862769 Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate CAS No. 1784022-52-1

Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate

Cat. No. B2862769
CAS RN: 1784022-52-1
M. Wt: 253.342
InChI Key: NGUWEMOTUVJIMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for “tert-butyl 6-oxa-2,9-diazaspiro [4.5]decane-2-carboxylate” is "1S/C12H22N2O3/c1-11 (2,3)17-10 (15)14-6-4-12 (9-14)8-13-5-7-16-12/h13H,4-9H2,1-3H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by various parameters. For example, the molecular weight of “tert-butyl 6-oxo-2-azaspiro [4.5]decane-2-carboxylate” is 253.34 .

Scientific Research Applications

Synthesis of Novel Pharmacophores

This compound serves as a versatile intermediate in the synthesis of novel pharmacophores. Its structure is particularly valuable for creating new chemical entities that can interact with biological targets in unique ways. The bifunctional nature of this compound allows for selective derivatization, which can lead to the discovery of new drugs with improved efficacy and safety profiles .

Expansion of Drug-like Chemical Space

The tert-butyl group and the spirocyclic framework of this compound provide a convenient entry point for accessing chemical space complementary to traditional piperidine ring systems. This is crucial for diversifying the structural frameworks available in drug discovery, potentially leading to the identification of lead compounds for therapeutic development .

Structural Surrogate for Piperazine Rings

In medicinal chemistry, the quest for piperazine ring surrogates is ongoing due to the prevalence of this motif in drug molecules. Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate offers a novel scaffold that can mimic the spatial arrangement and electronic properties of piperazines, thus expanding the toolkit for drug design .

Development of CNS-focused Lead-like Libraries

The unique structure of this compound makes it suitable for the development of central nervous system (CNS)-focused lead-like libraries. Its ability to cross the blood-brain barrier and interact with CNS receptors can be leveraged to create libraries of compounds for screening against neurological targets .

Catalytic Reaction Research

Researchers can utilize this compound in studying catalytic reactions, especially those involving spirocyclic intermediates. Its stability under various conditions makes it an ideal candidate for probing reaction mechanisms and optimizing catalytic processes.

Drug Delivery System Investigations

The tert-butyl ester moiety of this compound is known for its resistance to hydrolysis in gastrointestinal (GI) tissue, making it a potential candidate for prodrug strategies. Studying its behavior in drug delivery systems can lead to the development of more efficient methods for delivering active pharmaceutical ingredients .

Safety and Hazards

The safety and hazards associated with a compound can be represented by its hazard statements and precautionary statements. For example, “tert-butyl 6-oxo-2-azaspiro [4.5]decane-2-carboxylate” has the hazard statements H315, H319, H335 and the precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)10-14(15)7-4-5-8-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUWEMOTUVJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate

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